3-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
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Overview
Description
Scientific Research Applications
Crystallography
The compound has been studied in the field of crystallography . The benzoyl group maintains its trans conformation against the thiono group about the C-N bond and the intra-molecular hydrogen bond between the benzoyl O atom and thio-amide H atom . In the crystal, N-H⋯O and C-H⋯O hydrogen bonds link the molecules, forming chains along the b-axis direction . In addition, C-H⋯π interactions occur between a phenyl H atom and the furan ring .
Organic Synthesis
The compound has been used in organic synthesis . A facile, efficient and metal-free one-flask approach to diversely substituted furans from easily accessible 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones is reported . This protocol integrates three steps of cyclopropanation, Cloke–Wilson rearrangement and elimination of HCl in one-flask to give products in moderate to good yields .
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure to this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, including hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting their function.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . For example, they may inhibit the activity of certain enzymes, interfere with the signaling pathways of certain receptors, or disrupt the integrity of certain cellular structures.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it is likely that this compound could have a variety of effects at the molecular and cellular level, depending on the specific targets and pathways it affects.
properties
IUPAC Name |
3-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c22-16-6-1-4-15(12-16)20(25)23-17-8-9-18-14(13-17)5-2-10-24(18)21(26)19-7-3-11-27-19/h1,3-4,6-9,11-13H,2,5,10H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVSSFCLAQFHNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl)N(C1)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
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